N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide is a complex organic compound belonging to the class of tetrahydroisoquinoline derivatives
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3,4-tetrahydroisoquinoline (thiq) structure have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a way that results in a range of biological activities . The exact interaction of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide with its targets would need further investigation.
Biochemical Pathways
Thiq-based compounds are known to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific effects of this compound would need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the reaction of benzylamine with benzaldehyde to form tetrahydroisoquinoline. Subsequent acetylation and sulfonamide formation steps are then carried out to introduce the acetyl and sulfonamide groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Reduction products such as tetrahydroisoquinoline derivatives.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and catalysts.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A core structure similar to the compound , often used as a starting material in synthesis.
Isoquinoline: A closely related heterocyclic compound with similar biological activities.
Pyridine-3-sulfonamide derivatives: Other compounds with similar sulfonamide groups, used in various pharmaceutical applications.
Uniqueness: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide stands out due to its specific acetyl and sulfonamide modifications, which confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-12(20)19-8-6-13-4-5-15(9-14(13)11-19)18-23(21,22)16-3-2-7-17-10-16/h2-5,7,9-10,18H,6,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDJBAXVJGPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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